![molecular formula C23H19F3N4O2S2 B2630962 3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 445382-88-7](/img/structure/B2630962.png)

3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

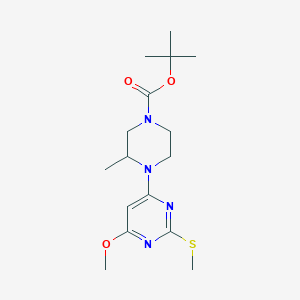

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a naphthyridine ring, and a phenyl ring, among other functional groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the amino group, the carboxamide group, and the trifluoromethoxy group could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Novel heterocyclic systems were synthesized from aminonaphthyridinones, showcasing the versatility of these compounds in forming new heterocyclic systems with potential biological activities (Deady & Devine, 2006).

- Synthesis of thieno[3,2-c]quinoline derivatives was reviewed, highlighting methods for generating these compounds from arylamine derivatives. These procedures underline the chemical flexibility and the potential for creating diverse molecules with therapeutic relevance (Abu‐Hashem et al., 2021).

Biological Activities

- Thieno[2,3-c]-1,5-naphthyridines were investigated for their potential as reversible inhibitors of gastric H+,K+-ATPase, although their inhibitory potency was found to be low from a pharmacological perspective (Björk et al., 1996).

- The thermolysis of 3-azido-4-aryl(hetaryl)thieno[2,3-b]pyridines led to the synthesis of novel compounds, including pyrido[3',2':4,5]thieno[3,2-b][1,5]benzodiazepin-11-ones and benzo[c]thieno[2,3,4-ij][2,7]naphthyridines, demonstrating the potential for creating complex molecules with varied biological activities (Kanishcheva et al., 2019).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and the specific context in which it’s used. Without specific information, it’s challenging to provide a detailed safety and hazard analysis .

Direcciones Futuras

The future directions for research on this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to determine its potential applications in various fields .

Propiedades

IUPAC Name |

3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O2S2/c1-30-9-8-15-14(11-30)17(16-3-2-10-33-16)18-19(27)20(34-22(18)29-15)21(31)28-12-4-6-13(7-5-12)32-23(24,25)26/h2-7,10H,8-9,11,27H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASTFDZNFXMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)N)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid](/img/structure/B2630880.png)

![(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B2630882.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)

![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)

![8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2630895.png)

![1-(9-Chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2630896.png)

![N-[2-[(1-Tert-butyl-2-oxopyrrolidin-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2630897.png)

![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2630898.png)